3-Amino-4-chlorobenzamide
CAS No.: 19694-10-1
Cat. No.: VC20747149
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19694-10-1 |
---|---|
Molecular Formula | C7H7ClN2O |
Molecular Weight | 170.59 g/mol |
IUPAC Name | 3-amino-4-chlorobenzamide |
Standard InChI | InChI=1S/C7H7ClN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) |
Standard InChI Key | QHMDKGRWJVOUFU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)N)N)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=O)N)N)Cl |
Chemical Structure and Properties
Molecular Characteristics
3-Amino-4-chlorobenzamide, with the molecular formula C7H7ClN2O, is characterized by an amino group (-NH2) at position 3 and a chloro group (-Cl) at position 4 of the benzamide structure . This specific arrangement of functional groups contributes to its unique chemical properties and reactivity patterns. The compound features a benzene ring with the substituents and an amide group, giving it both aromatic and amide characteristics.
The structural configuration of 3-amino-4-chlorobenzamide enables it to participate in various chemical transformations, making it a versatile building block in organic synthesis. The amino group provides nucleophilic character while the chloro substituent offers potential for substitution reactions, particularly in metal-catalyzed coupling processes.
Physical Properties
3-Amino-4-chlorobenzamide exists as a powder at room temperature and exhibits specific physical properties that determine its handling and application conditions. Understanding these properties is essential for proper storage, processing, and utilization in various chemical processes.
Table 1: Physical Properties of 3-Amino-4-chlorobenzamide
*Note: The literature shows two different CAS numbers for this compound. The most commonly cited is 19694-10-1.
The compound should be stored in well-closed containers placed in cool, dry, and well-ventilated areas to prevent degradation or contamination . Its relatively high melting and boiling points indicate thermal stability, an important consideration for synthesis procedures involving elevated temperatures.
Synthesis Methods
Laboratory Synthesis
The most common laboratory method for synthesizing 3-amino-4-chlorobenzamide involves the reduction of 3-nitro-4-chlorobenzamide. This reaction pathway represents a straightforward approach that can be executed under standard laboratory conditions with readily available reagents.
One documented synthetic route employs iron filings in an aqueous solution of ammonium chloride at temperatures between 95°C and 102°C . This method leverages the reducing capacity of iron in acidic conditions to convert the nitro group to an amino functionality while preserving the chloro substituent and the amide group.
An alternative synthesis method utilizes zinc as the reducing agent instead of iron . This approach may offer advantages in terms of reaction time, yield, or product purity depending on specific laboratory requirements and constraints.
Industrial Production
Industrial production of 3-amino-4-chlorobenzamide typically involves scaled-up versions of laboratory procedures with modifications to enhance efficiency, yield, and cost-effectiveness. The reduction of 3-nitro-4-chlorobenzamide remains the predominant industrial route, though process parameters are optimized for large-scale operations.
In industrial settings, the synthesis often incorporates high-temperature reactions and efficient catalysts to ensure high yields and product purity . Modern industrial approaches have begun exploring more environmentally friendly methodologies, including the use of ultrasonic irradiation and green solid acid catalysts, which represent more sustainable alternatives to conventional production methods.
The growing demand for 3-amino-4-chlorobenzamide, particularly from pharmaceutical and agrochemical sectors, has driven innovations in production techniques aimed at improving efficiency while reducing environmental impact and production costs.
Chemical Reactivity
Types of Reactions
3-Amino-4-chlorobenzamide participates in several types of chemical reactions that make it valuable as a synthetic intermediate. Its reactivity is largely determined by the functional groups present in its structure.
Substitution Reactions: The compound undergoes Suzuki coupling reactions with phenyl boronic acid in the presence of palladium catalysts such as chloro(di-2-norbornylphosphino)(2′-dimethylamino-1,1′-biphenyl-2-yl)palladium(II) . These reactions result in the formation of biaryl aniline derivatives, which have various applications in pharmaceutical and material sciences.
Condensation Reactions: The amine group at position 3 enables the molecule to participate in condensation reactions with carboxylic acids, forming amide bonds . This reactivity is particularly useful in the synthesis of more complex molecular structures containing multiple amide functionalities.
Reduction Reactions: While 3-amino-4-chlorobenzamide is itself typically a product of reduction (from 3-nitro-4-chlorobenzamide), the compound can undergo further transformations through reduction pathways depending on the reaction conditions and reagents employed.
Reaction Mechanisms
The mechanisms underlying the reactions of 3-amino-4-chlorobenzamide vary depending on the specific transformation. For Suzuki coupling reactions, the mechanism involves oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond.
In condensation reactions, the nucleophilic amine group attacks the electrophilic carbon of carboxylic acids or their derivatives, leading to the formation of new amide bonds through nucleophilic acyl substitution mechanisms.
These mechanistic pathways highlight the versatility of 3-amino-4-chlorobenzamide as a building block in organic synthesis, enabling the construction of diverse molecular architectures with potential applications across multiple industries.
Applications
Pharmaceutical Applications
3-Amino-4-chlorobenzamide serves as a crucial intermediate in pharmaceutical synthesis, contributing to the development of various therapeutic agents. Its incorporation into drug molecules can impart specific pharmacological properties or serve as a structural linker between functional components.
Anticancer Therapeutics: The compound is utilized in the synthesis of anticancer drugs, including lorlatinib, a targeted therapy for ALK-positive lung cancer . With global cancer incidence projected to rise by 47% from 2020 to 2040 according to WHO data, the demand for oncology active pharmaceutical ingredients (APIs) containing 3-amino-4-chlorobenzamide continues to grow .
Central Nervous System (CNS) Therapies: 3-Amino-4-chlorobenzamide is employed in the production of antipsychotics such as amisulpride . The global CNS therapeutics market, valued at over $136 billion in 2023 with a 5.5% CAGR, represents a significant driver for the compound's pharmaceutical applications.
Anti-infective Agents: The compound can be linked with ciprofloxacin lactate to enhance drug formulations for infection treatment , demonstrating its utility in antibiotic development and optimization.
Agrochemical Applications
The agricultural sector represents another major application area for 3-amino-4-chlorobenzamide, particularly in crop protection products that help ensure global food security.
Fungicides: The compound serves as an intermediate in the synthesis of fungicidal agents that protect crops from fungal pathogens . These applications are particularly important in regions with high humidity or rainfall where fungal diseases can significantly impact agricultural yields.
Herbicides: 3-Amino-4-chlorobenzamide contributes to the production of herbicides that help control weed growth in agricultural settings . Global pesticide consumption surpassed 3.5 million metric tons in 2023, with the Asia-Pacific region accounting for 45% of usage, indicating substantial market potential for agrochemicals containing this compound.
The compound's role in agrochemical applications is especially significant in countries like India and Brazil, where agricultural yields face pressure from climate variability, leading to increased adoption of advanced crop protection solutions .
Other Industrial Uses
Beyond pharmaceutical and agrochemical applications, 3-amino-4-chlorobenzamide finds utility in several other industrial contexts:
Organic Pigments: The compound is used in the preparation of organic pigments, contributing to color development in various industrial products .
Specialty Chemicals: 3-Amino-4-chlorobenzamide serves as a building block in the synthesis of specialty chemicals with applications in materials science, electronic components, and other high-tech industries .
Research and Development: The compound's unique structure and reactivity make it valuable for research purposes, particularly in exploring new synthetic methodologies and developing novel compounds with potential commercial applications.
Market Analysis
Current Market Status
The global market for 3-amino-4-chlorobenzamide was estimated at US$117 million in 2023, reflecting its significant commercial importance across multiple industries . The market is characterized by steady growth, driven primarily by increasing demand from pharmaceutical and agrochemical sectors.
Table 2: Global 3-Amino-4-chlorobenzamide Market Overview
The pharmaceutical industry represents the strongest demand driver for 3-amino-4-chlorobenzamide, particularly for applications in anticancer drugs and CNS therapies . The agrochemical sector follows as the second-largest application area, with fungicides and herbicides accounting for substantial consumption volumes.
Growth Projections
The 3-amino-4-chlorobenzamide market is projected to reach US$150 million by 2030, growing at a compound annual growth rate (CAGR) of 3.1% during the forecast period of 2024-2030 . This growth trajectory reflects increasing applications across pharmaceutical and agrochemical sectors, as well as emerging uses in specialty chemicals.
Several factors contribute to the projected market expansion:
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Rising global cancer incidence, driving demand for oncology drugs that utilize the compound as a precursor.
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Growing need for mental health treatments, supporting increased production of CNS therapeutics.
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Escalating food security concerns, necessitating advanced agrochemicals for crop protection.
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Ongoing research and development efforts to explore new applications and derivatives of the compound.
Key Market Players
The 3-amino-4-chlorobenzamide market features several prominent manufacturers and suppliers that drive industry innovation and competition. Leading companies in this space include:
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Mitsuboshi Chemical: A significant producer with established manufacturing capabilities and distribution networks .
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Actylis: A key player in the specialty chemicals market with a focus on pharmaceutical intermediates .
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MolCore BioPharmatech: A specialized manufacturer targeting pharmaceutical applications .
These companies compete based on factors such as product quality, pricing, production capacity, and technical support. Market concentration remains moderate, with opportunities for new entrants, particularly those offering innovative synthesis methods or application-specific formulations.
Regulatory Considerations
The production, distribution, and use of 3-amino-4-chlorobenzamide are subject to various regulatory frameworks that impact market dynamics and operational requirements for manufacturers and users.
In Europe, the REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulations mandate stringent safety evaluations for chemical intermediates, including 3-amino-4-chlorobenzamide . These requirements influence production processes and can raise manufacturing costs, pushing companies to invest in cleaner synthesis methods.
Similarly, in the United States, the Toxic Substances Control Act (TSCA) governs the assessment and management of chemical substances, affecting how 3-amino-4-chlorobenzamide is produced and utilized in commercial applications . The compound is listed in the TSCA inventory, indicating its approval for commercial use in the US market .
Regulatory compliance necessitates comprehensive safety data, including information on physical hazards (such as skin and eye irritation potential) and appropriate handling procedures . Manufacturers must provide safety documentation and ensure proper labeling according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS).
Research Trends and Future Prospects
Research on 3-amino-4-chlorobenzamide continues to evolve, with several emerging trends that may shape future applications and market dynamics:
Development of novel derivatives with enhanced biological activities represents an active area of investigation, particularly for pharmaceutical applications. Researchers are exploring structural modifications that could improve efficacy, selectivity, or pharmacokinetic properties of drug candidates incorporating this building block.
Greener synthesis methodologies are gaining attention as the industry moves toward more sustainable chemical processes. Innovations such as catalytic hydrogenation, flow chemistry, and biocatalysis offer potential alternatives to traditional reduction methods, potentially reducing environmental impact and production costs.
Expansion into new application areas, including materials science and nanotechnology, presents opportunities for diversification. The compound's functional groups provide attachment points for further elaboration, potentially enabling its incorporation into advanced materials or molecular devices.
Combination with emerging technologies such as artificial intelligence for drug discovery could accelerate the identification of novel therapeutic applications for 3-amino-4-chlorobenzamide derivatives, potentially opening new market segments and driving further demand growth.
These research directions, coupled with increasing demand from established application areas, suggest a positive outlook for 3-amino-4-chlorobenzamide in the coming years, supporting continued market expansion and technological innovation.
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